Amrubicin-13C3 is a synthetic derivative of amrubicin, which is a potent anthracycline anticancer agent. This compound features a complex organic structure with a tetracene backbone, characterized by multiple functional groups that enhance its biochemical interactions. The compound is primarily researched for its therapeutic applications in oncology, particularly in treating small cell lung cancer and other malignancies.
Amrubicin-13C3 is synthesized through various organic chemistry methods, with its production being facilitated by advancements in synthetic routes that allow for high yields and purity. It is commercially available from specialized chemical suppliers, which cater to research and industrial needs.
Amrubicin-13C3 falls under the category of anthracyclines, which are known for their ability to intercalate DNA and inhibit topoisomerase II. This classification places it among important chemotherapeutic agents used in cancer treatment.
The synthesis of Amrubicin-13C3 involves multi-step organic reactions, typically beginning with the formation of the tetracene backbone. Key methods include:
The industrial production of Amrubicin-13C3 may utilize large-scale synthesis techniques that optimize reaction conditions for better yield. Continuous flow reactors and automated synthesis methods are often employed to enhance efficiency and scalability in the laboratory setting .
The molecular formula for Amrubicin-13C3 is , with a molecular weight of 486.45 g/mol. The compound's structure includes:
The structural uniqueness of Amrubicin-13C3 allows for its comparison with other tetracene derivatives, highlighting its distinct chemical reactivity due to the presence of multiple functional groups .
Amrubicin-13C3 undergoes various chemical reactions including:
Common reagents used in these reactions include:
These reactions yield various products depending on specific conditions and reagents used .
The mechanism of action for Amrubicin-13C3 involves its interaction with molecular targets within cancer cells. The compound's functional groups facilitate binding to enzymes and receptors, modulating their activity. Specifically, the amino group can form hydrogen bonds with active site residues, while hydroxyl groups may participate in redox reactions that influence cellular processes .
Amrubicin-13C3 exhibits properties typical of anthracycline compounds, including:
The chemical properties include:
Amrubicin-13C3 has several scientific uses:
Amrubicin-13C3 is a stable isotope-labeled analog of the anthracycline chemotherapeutic agent amrubicin, where three carbon atoms are replaced by carbon-13 (13C) isotopes. This molecular modification yields a compound (C₂₅H₂₅¹³C₃NO₉; MW: 486.45 g/mol) with identical chemical properties to unlabeled amrubicin but distinct spectroscopic signatures essential for advanced research applications [2] [9]. Unlike radioactive isotopes, 13C is stable and non-decaying, making it safe for laboratory use while enabling precise tracking of molecular fate in biological systems. The development of such isotopologues represents a convergence of synthetic chemistry and analytical innovation, addressing critical gaps in drug metabolism research and mechanistic studies [5].
Stable isotope labeling has revolutionized drug discovery by enabling researchers to distinguish endogenous compounds from administered drugs at the molecular level. Carbon-13 labeling, specifically, provides several unique advantages:
Table 1: Key Stable Isotopes Used in Pharmaceutical Research
Isotope | Natural Abundance | Research Application | Detection Methods |
---|---|---|---|
¹³C | 1.1% | Metabolic flux analysis | NMR, LC-MS, IRMS |
²H (D) | 0.015% | Pharmacokinetic studies | MS, NMR |
¹⁵N | 0.37% | Protein binding studies | NMR, MS |
¹⁸O | 0.2% | Enzyme mechanism studies | IRMS |
Recent innovations like Hydrogen Isotope Exchange (HIE) using iridium/ruthenium catalysts now enable late-stage isotopic labeling of complex APIs like amrubicin, streamlining production while minimizing synthetic complexity [5]. These advances have positioned isotopes as indispensable tools in modern drug development pipelines.
Stable isotope labeling overcomes fundamental limitations in drug disposition analysis:
For amrubicin specifically, 13C3 labeling has revealed unexpected red blood cell (RBC) partitioning of its active metabolite amrubicinol, where RBC concentrations exceed plasma levels by 2.5–57.9-fold. This insight explains the drug’s prolonged pharmacodynamic effects despite rapid plasma clearance [7].
Amrubicin emerged from systematic efforts to improve anthracycline therapeutics. Key milestones include:
Unlike first-gen anthracyclines (e.g., doxorubicin), amrubicin exhibits reduced DNA intercalation (7-fold lower affinity) and nuclear penetration (20% vs. 80%), shifting its mechanism toward topoisomerase II poisoning. This mechanistic nuance was confirmed using 13C-labeled analogs in cellular distribution studies [7].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1